Ethyl 3-(6-chloropyridin-3-YL)-1,2,4-oxadiazole-5-carboxylate
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Overview
Description
Ethyl 3-(6-chloropyridin-3-YL)-1,2,4-oxadiazole-5-carboxylate is a heterocyclic compound that contains a pyridine ring substituted with a chlorine atom and an oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(6-chloropyridin-3-YL)-1,2,4-oxadiazole-5-carboxylate typically involves the reaction of 6-chloropyridine-3-carboxylic acid with ethyl chloroformate and hydrazine hydrate. The reaction proceeds through the formation of an intermediate hydrazide, which then undergoes cyclization to form the oxadiazole ring .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(6-chloropyridin-3-YL)-1,2,4-oxadiazole-5-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom on the pyridine ring can be substituted with other nucleophiles.
Oxidation and Reduction: The oxadiazole ring can participate in redox reactions under appropriate conditions.
Cyclization Reactions: The compound can form additional heterocyclic structures through cyclization reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines and thiols for substitution reactions.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction reactions can modify the oxadiazole ring.
Scientific Research Applications
Ethyl 3-(6-chloropyridin-3-YL)-1,2,4-oxadiazole-5-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, including antimicrobial and anticancer compounds.
Materials Science: The compound’s unique structure makes it useful in the development of advanced materials, such as organic semiconductors and polymers.
Biological Studies: It is used in studies to understand the interaction of heterocyclic compounds with biological targets, such as enzymes and receptors.
Mechanism of Action
The mechanism of action of Ethyl 3-(6-chloropyridin-3-YL)-1,2,4-oxadiazole-5-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access .
Comparison with Similar Compounds
Similar Compounds
3-(6-Chloropyridin-3-yl)methyl-6-substituted-6,7-dihydro-3H-1,2,3-triazolo[4,5-d]pyrimidin-7-imines: These compounds share the chloropyridinyl group and have similar biological activities.
Pyrrolopyrazine Derivatives: These compounds also contain nitrogen heterocycles and exhibit a wide range of biological activities.
Uniqueness
Ethyl 3-(6-chloropyridin-3-YL)-1,2,4-oxadiazole-5-carboxylate is unique due to its combination of a chloropyridinyl group and an oxadiazole ring. This structure imparts specific chemical reactivity and biological activity that distinguishes it from other similar compounds.
Properties
Molecular Formula |
C10H8ClN3O3 |
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Molecular Weight |
253.64 g/mol |
IUPAC Name |
ethyl 3-(6-chloropyridin-3-yl)-1,2,4-oxadiazole-5-carboxylate |
InChI |
InChI=1S/C10H8ClN3O3/c1-2-16-10(15)9-13-8(14-17-9)6-3-4-7(11)12-5-6/h3-5H,2H2,1H3 |
InChI Key |
QPQLWXNRFYWVAM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NC(=NO1)C2=CN=C(C=C2)Cl |
Origin of Product |
United States |
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